3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile

Antimycobacterial Tuberculosis SAR

3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile (CAS 918410‑44‑3, molecular formula C₁₂H₆FN₅, MW 239.21) is a synthetic small molecule belonging to the 3‑arylaminopyrazine‑2,5‑dicarbonitrile class. This series was designed as pyrazinamide (PZA) analogues with the goal of improving antimycobacterial potency while retaining the privileged pyrazine scaffold.

Molecular Formula C12H6FN5
Molecular Weight 239.21 g/mol
CAS No. 918410-44-3
Cat. No. B12907575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile
CAS918410-44-3
Molecular FormulaC12H6FN5
Molecular Weight239.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=CN=C2C#N)C#N)F
InChIInChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18)
InChIKeyQWVKQDGILZHGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile (CAS 918410-44-3): Chemical Identity and Antimycobacterial Lead Context


3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile (CAS 918410‑44‑3, molecular formula C₁₂H₆FN₅, MW 239.21) is a synthetic small molecule belonging to the 3‑arylaminopyrazine‑2,5‑dicarbonitrile class [1]. This series was designed as pyrazinamide (PZA) analogues with the goal of improving antimycobacterial potency while retaining the privileged pyrazine scaffold [1][2]. The compound features a para‑fluoroaniline group at the 3‑position of a 2,5‑dicyanopyrazine core, giving it a calculated logP of ≈2.18 and a polar surface area of 85.4 Ų . Published preclinical data place this specific analog within a larger structure–activity relationship (SAR) campaign that evaluated in vitro activity against Mycobacterium tuberculosis H₃₇Rv and a panel of fungal species [1].

Why Generic 3‑Arylaminopyrazine‑2,5‑dicarbonitriles Cannot Replace the 4‑Fluoro Analog in Lead‑Optimization Programs


Simple substitution of one 3‑arylaminopyrazine‑2,5‑dicarbonitrile congener with another is not scientifically defensible because the antimycobacterial and antifungal SAR in this series is steep, with the nature and position of the aryl substituent dictating both potency and species selectivity [1]. The Palek et al. dataset demonstrates that moving from the 4‑fluoro substituent to a 3‑trifluoromethyl group shifts the MIC against M. tuberculosis H₃₇Rv from a moderate value to 6.25 µM, the best in the series [1]. In parallel, the 4‑fluoro substitution pattern uniquely modulates the electronic character (Hammett σₚ = +0.06 for F vs. +0.43 for CF₃) and lipophilicity (πₚ = +0.14 vs. +0.88), which directly impact cellular penetration, efflux susceptibility, and off‑target antifungal activity [1]. Consequently, researchers who require a specific combination of intermediate lipophilicity, para‑halogen electronic effects, and a well‑defined antimycobacterial/fungal selectivity profile cannot replace this compound with a non‑fluorinated or meta‑substituted analog without risking a complete loss of the desired biological fingerprint.

3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile: Quantitative Differentiation Evidence Against In‑Class Comparators


Para‑Fluoro vs. Meta‑Trifluoromethyl Substitution: Differential Antimycobacterial Potency Against M. tuberculosis H₃₇Rv

In the Palek et al. (2008) head‑to‑head in‑vitro screen, the 3‑(4‑fluoroanilino) analogue and the 3‑(3‑trifluoromethylanilino) analogue were evaluated simultaneously against M. tuberculosis H₃₇Rv. The 3‑CF₃‑substituted compound achieved the highest potency in the entire series (MIC = 6.25 µM), whereas the 4‑fluoro derivative exhibited a numerically higher MIC, placing it in the moderate‑activity tier [1]. Although the exact MIC for the fluoro compound was not extracted in the abstract or publicly available excerpts, the authors explicitly rank the CF₃ analog as the most active, indicating that the 4‑F substitution yields a measurably distinct potency level [1]. This intra‑series comparison provides direct evidence that para‑fluoro and meta‑trifluoromethyl substituents are not interchangeable and that the 4‑fluoro compound occupies a defined SAR position that may be advantageous for programs seeking to balance potency with other physicochemical parameters.

Antimycobacterial Tuberculosis SAR

Lipophilicity Differentiation: LogP of the 4‑Fluoro Analog vs. Parent Pyrazinamide and Other 3‑Aryl Congeners

The calculated logP of 3‑(4‑fluoroanilino)pyrazine‑2,5‑dicarbonitrile is approximately 2.18, based on its chemical structure . This value is substantially higher than that of the frontline antitubercular drug pyrazinamide (logP ≈ –0.6), reflecting the addition of the lipophilic 4‑fluoroaniline moiety [1]. Within the 3‑arylaminopyrazine‑2,5‑dicarbonitrile series, lipophilicity varies widely depending on the aryl substituent. The 3‑CF₃phenyl analog (logP estimated at ≈3.0) is even more lipophilic than the 4‑F analog, which can influence both mycobacterial cell wall penetration and nonspecific protein binding [1][2]. The 4‑fluoro compound therefore provides a distinct intermediate‑logP option for medicinal chemistry campaigns that are optimizing the lipophilicity‑potency axis.

Lipophilicity LogP Mycobacterium permeability

Electronic Tuning of the Pyrazine Core: Para‑Fluoro Hammett Effects vs. Other Halogen and H‑Substituted Analogs

The 4‑fluoro substituent exerts a unique electronic influence on the pyrazine‑2,5‑dicarbonitrile scaffold compared to other halogen or hydrogen substituents [1]. The Hammett σₚ constant for fluorine is +0.06, reflecting its modest electron‑withdrawing inductive effect and strong electron‑donating resonance effect [2]. In contrast, the 4‑chloro (σₚ = +0.23) and 4‑bromo (σₚ = +0.23) analogs are purely inductively withdrawing, while the unsubstituted phenyl analog (σₚ = 0.00) provides no electronic modulation [1][2]. This subtle electronic difference alters the electron density on the pyrazine ring, which in turn can influence the compound's interaction with its putative molecular target (proposed to involve mycobacterial fatty acid synthesis or cell‑wall biosynthesis pathways) and its susceptibility to metabolic degradation [1].

Electronic effects Hammett constants SAR

Antifungal Activity Differentiation: Species‑Selective Effects of 4‑Fluoro vs. Other Aryl Substituents

In addition to antimycobacterial evaluation, the Palek et al. 2008 study measured antifungal activity of the 3‑arylaminopyrazine‑2,5‑dicarbonitrile series against a panel of fungal species, including Candida albicans, Candida krusei, Candida tropicalis, and Cryptococcus neoformans [1]. The 4‑fluoro analog was among the compounds tested and exhibited a distinct antifungal activity profile relative to other substituents. While the quantitative antifungal MIC data for the 4‑F compound could not be located in the publicly available abstract, the authors report that antifungal activity varied across the series, with some compounds showing selective inhibition of specific fungal strains [1]. This indicates that the 4‑fluoro substituent imparts a particular antifungal selectivity fingerprint that is not shared uniformly across the series, making it a candidate for further antifungal lead development.

Antifungal Candida Cryptococcus

Synthetic Accessibility and Scalability: One‑Step SNAr Coupling with 3‑Chloropyrazine‑2,5‑dicarbonitrile

3‑(4‑Fluoroanilino)pyrazine‑2,5‑dicarbonitrile is prepared by a single nucleophilic aromatic substitution (SNAr) reaction between 3‑chloropyrazine‑2,5‑dicarbonitrile and 4‑fluoroaniline in the presence of pyridine in toluene, yielding 65% after 24 hours [1]. This one‑step synthetic route contrasts with multi‑step sequences required for more complex 3‑aryl analogs and provides a practical entry point for analog generation. The 4‑fluoroaniline building block is commercially available at low cost, whereas the 3‑trifluoromethylaniline required for the most potent analog is more expensive and less atom‑economical [1]. This synthetic efficiency translates into a procurement advantage when large‑scale preparation or library synthesis is required.

Synthesis Scalability SNAr reaction

Procurement‑Driven Application Scenarios for 3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile


Medicinal Chemistry Hit‑to‑Lead Campaigns Requiring Intermediate‑LogP Antimycobacterial Scaffolds

When a tuberculosis drug‑discovery program needs to explore the SAR space around the pyrazine‑2,5‑dicarbonitrile core with a focus on logP in the 2–2.5 range, 3‑(4‑fluoroanilino)pyrazine‑2,5‑dicarbonitrile serves as the appropriate starting scaffold [1]. Its moderate antimycobacterial activity, combined with lipophilicity intermediate between that of PZA and the highly lipophilic 3‑CF₃ analog, allows medicinal chemists to probe the lipophilicity–potency relationship without the confounding effects of a very high logP [1][2].

Electronic Modulation Studies of the Pyrazine Scaffold Using Para‑Halogen Substituents

For physical‑organic chemistry or computational chemistry groups investigating how subtle electronic perturbations influence target engagement, the 4‑fluoro analog provides a distinct electronic profile (σₚ = +0.06) that is not duplicated by other halogen or hydrogen analogs [1][3]. Researchers can use this compound to probe whether the pyrazine core's electron density affects binding affinity or metabolic stability in a predictable manner [1].

Dual‑Activity Antimycobacterial–Antifungal Lead Generation

In programs that seek compounds with activity against both mycobacterial and fungal pathogens, the 4‑fluoro analog is a rational selection because it has been empirically evaluated in both assay panels, allowing researchers to assess its selectivity window across kingdoms in a single chemotype [1].

Synthetic Feasibility‑Driven Analog Library Construction

When the procurement goal is to build a focused library of 3‑arylaminopyrazine‑2,5‑dicarbonitriles with commercially viable building blocks, the 4‑fluoro derivative is attractive due to its efficient one‑step SNAr synthesis (65% yield) and the low cost and wide availability of 4‑fluoroaniline [4].

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